molecular formula C8H5Cl2N3S B187915 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 26028-68-2

5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B187915
CAS No.: 26028-68-2
M. Wt: 246.12 g/mol
InChI Key: BZLULSOSPSQTAL-UHFFFAOYSA-N
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Description

5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzonitrile with thiosemicarbazide in the presence of a base, such as sodium hydroxide, followed by cyclization to form the triazole ring . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol is unique due to its dichloro substitution, which enhances its biological activity and makes it a versatile compound for various applications. The presence of both sulfur and nitrogen atoms in the triazole ring also contributes to its diverse reactivity and functionality .

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3S/c9-4-1-2-5(6(10)3-4)7-11-8(14)13-12-7/h1-3H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLULSOSPSQTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351122
Record name 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26028-68-2
Record name 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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